molecular formula C15H19NO3 B2970825 2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 312757-04-3

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No. B2970825
CAS RN: 312757-04-3
M. Wt: 261.321
InChI Key: RASUCJZQQDCYQW-UHFFFAOYSA-N
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Description

“2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds, attached to a carboxylic acid group (-COOH). Additionally, it has a carbamoyl group (-CONH2) attached to a 4-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclohexane ring, the introduction of the carboxylic acid group, and the attachment of the carbamoyl and 4-methylphenyl groups. Carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexane ring provides a rigid, three-dimensional structure, while the carboxylic acid, carbamoyl, and 4-methylphenyl groups contribute to the compound’s reactivity .


Chemical Reactions Analysis

This compound would be expected to undergo reactions typical of carboxylic acids and amides. For example, the carboxylic acid group could participate in acid-base reactions, while the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and carbamoyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis Intermediates

Carboxylic acids, including our compound of interest, play a crucial role as intermediates in organic synthesis. They are involved in the formation of various derivatives such as esters, amides, and anhydrides. These derivatives are foundational in synthesizing complex molecules for pharmaceuticals, agrochemicals, and polymers .

Multicomponent Reactions (MCRs)

The simplicity and high atom efficiency of MCRs make them highly significant in synthetic organic chemistry. Our compound can participate in these reactions, contributing to the synthesis of N-acylurea derivatives, which have potential applications in medicinal chemistry and material science .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is crucial for producing polymer nanomaterials and enhancing the properties of nanocomposites .

Pharmaceutical Drug Development

Carboxylic acid derivatives are key building blocks in drug development. They are used to create active pharmaceutical ingredients (APIs) that can lead to treatments for various diseases. The ability to form stable bonds and participate in multiple reactions makes our compound a valuable asset in this field .

Perfume and Flavor Industry

Due to their distinct chemical structures, carboxylic acids can impart specific flavors and fragrances. They are used in the perfume and flavor industry to develop new scents and tastes, contributing to the sensory experience of consumers .

Agricultural Chemicals

Carboxylic acids serve as precursors for certain pesticides. Their reactivity allows for the synthesis of compounds that can protect crops from pests and diseases, thereby supporting agricultural productivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As a carboxylic acid derivative, it could potentially act as a proton donor in biological systems. The carbamoyl group could also play a role in binding to biological targets .

Safety and Hazards

As with any chemical compound, handling “2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or as a building block in the development of pharmaceuticals .

properties

IUPAC Name

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h6-9,12-13H,2-5H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASUCJZQQDCYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

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